

SU1498: An In-depth Technical Guide for Researchers

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of **SU1498**, a selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document details its procurement, mechanism of action, and key experimental protocols.

Supplier and Purchasing Information

SU1498 is available from several reputable suppliers of research chemicals. It is crucial to source this compound from established vendors to ensure purity and consistency for experimental use. Researchers should always request a Certificate of Analysis (CoA) to verify the identity and quality of the purchased compound. For research purposes only, **SU1498** is not for human or veterinary use.[1][2][3][4]

Below is a summary of key purchasing information from various suppliers:



| Supplier | Catalog Number | Purity | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---------------------------|-------------------|---------------|---------------|----------------------|----------------------------------|
| AdooQ Bioscience | A12472 | >99% (HPLC) | 168835-82-3 | C25H30N2O2 | 390.52 |
| MedchemExp ress | HY-10449 | Not specified | 168835-82-3 | C25H30N2O2 | 390.52 |
| AG Scientific | S-2447 | Not specified | 168835-82-3 | C25H30N2O2 | 390.5 |
| Abcam | ab141447 | >99% | 168835-82-3 | C25H30N2O2 | 390.5 |
| Selleck Chemicals | S6535 | 98.47% | 168835-82-3 | C25H30N2O2 | 390.52 |
| Cayman Chemical | 10009809 | ≥98% | 168835-82-3 | C25H30N2O2 | 390.5 |
| Sigma- Aldrich | S0844 | Not specified | 168835-82-3 | C25H30N2O2 | 390.52 |
| StressMarq Biosciences | SIH-480 | Not specified | 168835-82-3 | C25H30N2O2 | 390.5 |
| LKT Laboratories | S8098 | ≥99% | 168835-82-3 | C25H30N2O2 | 390.5 |
| Immunomart | Т3980 | 0.9954 | 168835-82-3 | C25H30N2O2 | Not specified |

Solubility and Storage:

| Solvent | Solubility |
|---------|----------------------|
| DMSO | 20 mg/mL to 78 mg/mL |
| Ethanol | 10 mg/mL to 78 mg/mL |
| DMF | 50 mg/mL |
| Water | Insoluble |



SU1498 should be stored at -20°C.[1][5] Stock solutions in DMSO can be stored at -20°C for up to one month.[1]

Mechanism of Action: Selective VEGFR-2 Inhibition

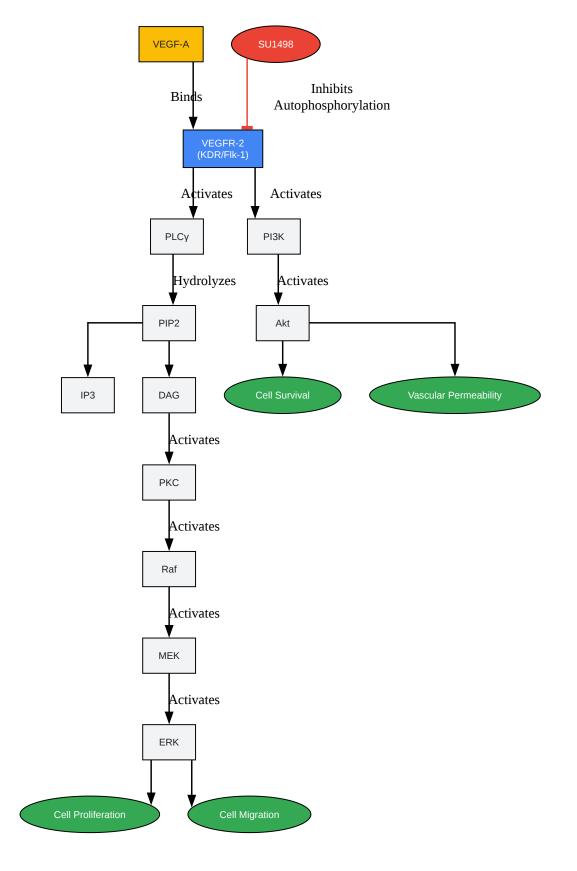
SU1498 is a potent and selective inhibitor of the kinase insert domain receptor (KDR), also known as VEGFR-2 or FLK-1.[2] It functions as an ATP-competitive inhibitor, targeting the tyrosine kinase domain of VEGFR-2. The IC₅₀ for VEGFR-2 inhibition is approximately 700 nM. [2][3] **SU1498** exhibits significantly weaker inhibitory effects on other tyrosine kinases such as PDGF-receptor, EGF-receptor, and HER-2.[5]

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 on the surface of endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This phosphorylation initiates a cascade of downstream signaling pathways crucial for angiogenesis, the formation of new blood vessels. Key pathways activated by VEGFR-2 include the PLCy-PKC-MAPK/ERK and the PI3K-Akt pathways, which regulate endothelial cell proliferation, migration, survival, and permeability.

By blocking the ATP-binding site on the VEGFR-2 kinase domain, **SU1498** prevents this initial autophosphorylation step, thereby inhibiting the entire downstream signaling cascade. This leads to a reduction in angiogenesis, which is a critical process in tumor growth and other pathological conditions. Interestingly, some studies have shown that **SU1498** can lead to an accumulation of phosphorylated ERK (p-ERK) in endothelial cells, while simultaneously inhibiting the kinase activity of p-ERK. This suggests a complex mechanism of action that may involve effects on phosphatases in addition to direct kinase inhibition.

VEGFR-2 Signaling Pathway and the Point of SU1498 Inhibition





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Caption: VEGFR-2 signaling pathway and the inhibitory action of SU1498.



Experimental Protocols

This section provides detailed methodologies for key experiments involving SU1498.

In Vitro VEGFR-2 Kinase Inhibition Assay

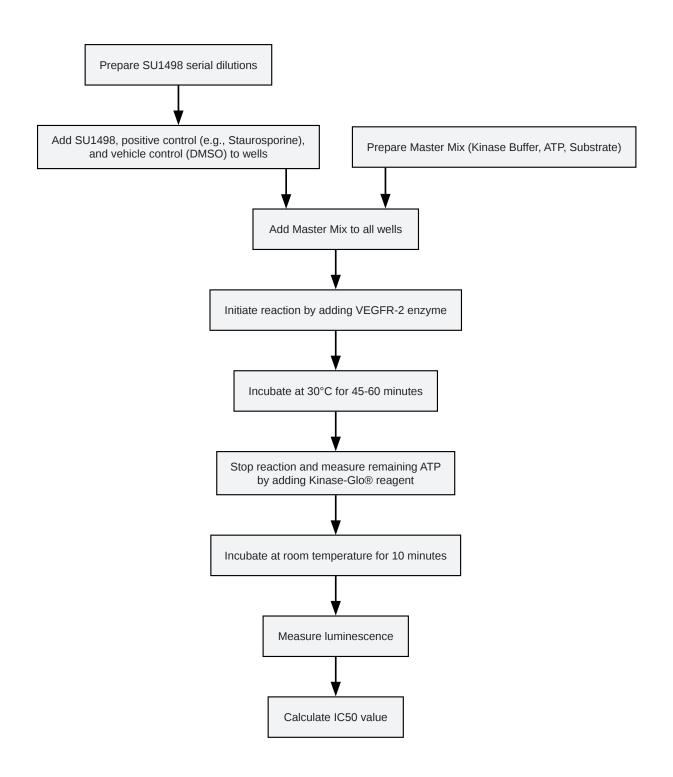
This assay is designed to quantify the inhibitory activity of **SU1498** on the VEGFR-2 kinase.

Materials:

- Recombinant human VEGFR-2 (KDR) kinase domain
- Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
- ATP
- Poly (Glu, Tyr) 4:1 substrate
- SU1498
- Kinase-Glo® Luminescent Kinase Assay Kit
- · White 96-well plates
- Luminometer

Protocol Workflow:





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Caption: Workflow for an in vitro VEGFR-2 kinase inhibition assay.



Detailed Steps:

- Prepare serial dilutions of SU1498 in Kinase Assay Buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
- To a 96-well white plate, add the **SU1498** dilutions. Include wells for a positive control (a known kinase inhibitor) and a negative control (vehicle, e.g., DMSO).
- Prepare a master mix containing Kinase Assay Buffer, ATP (at a concentration near the Km for VEGFR-2), and the poly (Glu, Tyr) substrate.
- · Dispense the master mix into each well.
- Initiate the kinase reaction by adding the recombinant VEGFR-2 enzyme to all wells except for the "no enzyme" blank.
- Incubate the plate at 30°C for 45-60 minutes.
- Stop the reaction and measure the amount of ATP consumed by adding the Kinase-Glo® reagent according to the manufacturer's protocol. This reagent measures the amount of remaining ATP, which is inversely proportional to kinase activity.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each **SU1498** concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Endothelial Cell Proliferation Assay

This assay assesses the effect of **SU1498** on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

HUVECs



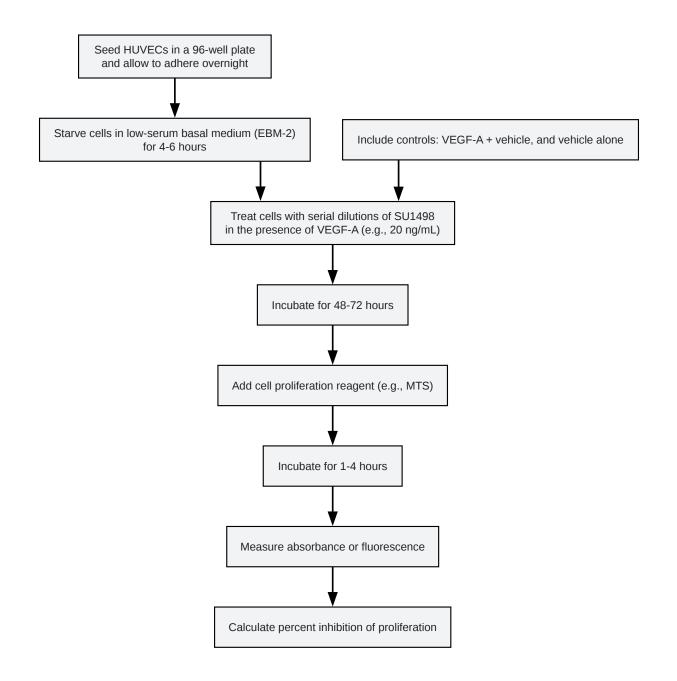




- Endothelial Cell Growth Medium (EGM-2)
- Endothelial Cell Basal Medium (EBM-2)
- VEGF-A
- SU1498
- Cell proliferation reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or CyQUANT®)
- 96-well tissue culture plates
- Plate reader

Protocol Workflow:





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Caption: Workflow for an endothelial cell proliferation assay.

Detailed Steps:



- Seed HUVECs into a 96-well plate at a density of approximately 5,000 cells per well in EGM-2 and allow them to attach overnight.
- The next day, replace the growth medium with EBM-2 containing a low serum concentration (e.g., 0.5% FBS) to synchronize the cells in a quiescent state. Incubate for 4-6 hours.
- Prepare serial dilutions of SU1498 in low-serum EBM-2 containing a final concentration of VEGF-A (e.g., 20 ng/mL).
- Remove the starvation medium and add the SU1498/VEGF-A-containing medium to the cells. Include control wells with VEGF-A and vehicle (DMSO), and vehicle alone.
- Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
- At the end of the incubation, add the cell proliferation reagent to each well according to the manufacturer's instructions.
- Incubate for 1-4 hours.
- Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
- Calculate the percentage of proliferation inhibition relative to the VEGF-A stimulated control and determine the IC50 value.

Western Blot for ERK Phosphorylation

This protocol details the detection of phosphorylated ERK (p-ERK) and total ERK in endothelial cells treated with **SU1498**.

Materials:

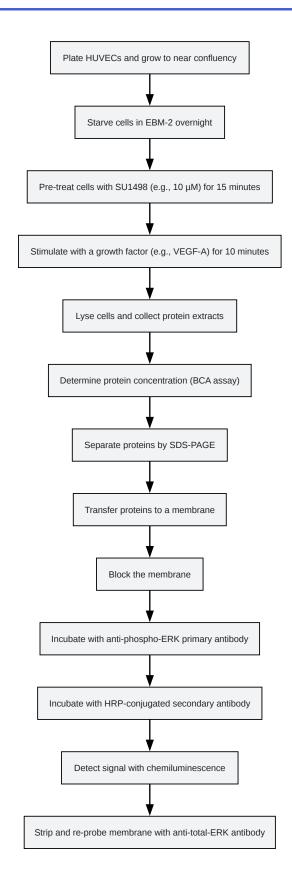
- HUVECs
- EGM-2 and EBM-2
- VEGF-A or other growth factors (e.g., Sphingosine-1-phosphate)



- SU1498
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- Imaging system

Protocol Workflow:





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Caption: Workflow for Western blot analysis of ERK phosphorylation.



Detailed Steps:

- Plate HUVECs in 6-well plates and grow until they are 80-90% confluent.
- Starve the cells overnight in EBM-2 with low serum.
- Pre-incubate the cells with **SU1498** (e.g., at a final concentration of 10 μ M) for 15 minutes.
- Stimulate the cells with a growth factor such as VEGF-A (e.g., 100 ng/mL) for 10 minutes.
- Immediately after stimulation, wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Quantify the protein concentration of the lysates using a BCA assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by SDS-PAGE.
- Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

In Vivo Angiogenesis Assay (Mouse Model)

This protocol describes a general approach for evaluating the anti-angiogenic effects of **SU1498** in a xenograft mouse model. Specifics will vary depending on the tumor model.

Materials:

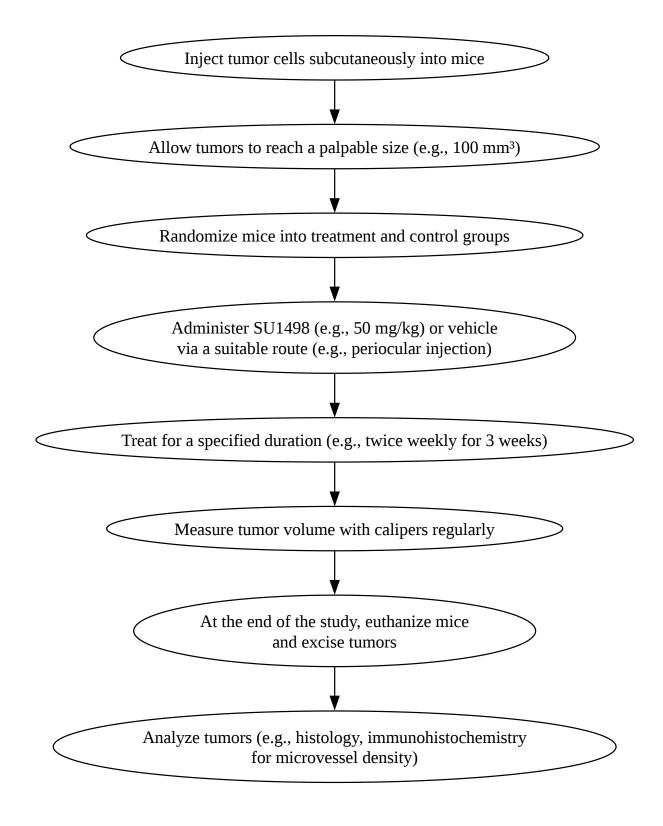






- Immunocompromised mice (e.g., athymic nude mice)
- Tumor cells (e.g., U87 glioblastoma cells)
- SU1498
- Vehicle (e.g., DMSO, PEG300, Tween-80, saline)
- Calipers for tumor measurement





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